3,5-Dinitro-o-cresol

Description

Properties

IUPAC Name |

2-methyl-3,5-dinitrophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10/h2-3,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHJAFFDLKPUMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1O)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075423 |

Source

|

| Record name | 2-Methyl-3,5-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497-56-3 |

Source

|

| Record name | 2-Methyl-3,5-dinitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dinitro-ortho-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dinitro-o-cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-3,5-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-Cresol, 3,5-dinitro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DINITRO-ORTHO-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZL54GG8S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dinitro-o-cresol: Properties, Structure, and Scientific Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, structure, synthesis, and applications of 3,5-Dinitro-o-cresol (DNOC). With full editorial control, this document is structured to provide a deep and practical understanding of this compound, moving from its fundamental characteristics to its complex interactions and analytical methodologies.

Introduction: Unveiling a Historically Significant Nitrophenol

This compound, systematically named 2-methyl-3,5-dinitrophenol, is a synthetic organic compound that has garnered significant attention throughout history, primarily for its potent biological activity.[1][2] Initially recognized for its use as a pesticide, including as an insecticide and herbicide, its profound effects on metabolic processes have also led to its (now discontinued) investigation for therapeutic purposes and its current utility as a tool compound in metabolic research.[1][3][4] This guide delves into the critical technical aspects of this compound, providing the in-depth knowledge necessary for its safe handling, synthesis, and application in a modern research context.

Molecular Structure and Chemical Identity

The precise arrangement of atoms and functional groups within a molecule dictates its chemical behavior and biological activity. This compound is a substituted aromatic phenol characterized by a cresol backbone (a methylphenol) with two nitro group substituents.

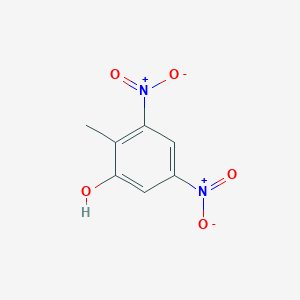

The IUPAC name for this specific isomer is 2-Methyl-3,5-dinitrophenol .[2][5] It is crucial to distinguish it from other isomers, such as the more commercially common 4,6-Dinitro-o-cresol, as their physical and toxicological properties can differ significantly.

Chemical Structure Visualization

The structural formula of this compound is depicted below, illustrating the ortho-position of the methyl group relative to the hydroxyl group, and the meta and para positioning of the two nitro groups.

Caption: Chemical structure of this compound (2-Methyl-3,5-dinitrophenol).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research, including for designing experiments, ensuring accurate dosage, and implementing appropriate safety measures.

| Property | Value | Source(s) |

| IUPAC Name | 2-Methyl-3,5-dinitrophenol | [2][5] |

| Synonyms | This compound, DNOC | [2] |

| CAS Number | 497-56-3 | [2][6] |

| Molecular Formula | C₇H₆N₂O₅ | [2][5] |

| Molar Mass | 198.13 g/mol | [2] |

| Appearance | Yellow solid | [2] |

| Melting Point | 86.5 °C | [2] |

| Boiling Point | 312 °C | [2] |

| Solubility in Water | Slightly soluble (0.01% at 20°C) | [2] |

| Density | 1.58 g/cm³ | [2] |

| Vapor Pressure | 0.00005 mmHg at 20°C | [2] |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired isomer and ensure safety. The most common laboratory-scale synthesis involves the disulfonation of o-cresol, followed by nitration.[2] Direct nitration of o-cresol is challenging due to the activating nature of the hydroxyl and methyl groups, which can lead to a mixture of isomers and oxidation byproducts.[7]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Disclaimer: This protocol involves the use of hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Sulfonation of o-Cresol

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 1 mole of o-cresol.

-

Slowly add 2.5 moles of concentrated sulfuric acid (98%) to the o-cresol with continuous stirring. The reaction is exothermic, and the temperature should be monitored.

-

Heat the mixture to 80-100°C for 2 hours to ensure complete disulfonation. The resulting product is the o-cresol disulfonic acid intermediate.[8]

-

Allow the reaction mixture to cool to room temperature.

Step 2: Nitration of the Sulfonated Intermediate

-

Prepare a nitrating mixture by slowly adding 2.2 moles of concentrated nitric acid (70%) to a flask containing chilled concentrated sulfuric acid (98%). Maintain the temperature of the nitrating mixture below 10°C using an ice bath.

-

Cool the o-cresol disulfonic acid mixture from Step 1 to 0-5°C in an ice-salt bath.

-

Slowly add the cold nitrating mixture dropwise to the stirred sulfonated intermediate. The temperature of the reaction must be strictly maintained between 0°C and 10°C to prevent runaway reactions and the formation of unwanted byproducts.[7]

-

After the addition is complete, continue stirring the mixture at 0-10°C for an additional 2 hours.

Step 3: Workup and Purification

-

Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude this compound.

-

Collect the yellow solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

-

Further purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

-

Dry the purified crystals in a vacuum oven at a temperature below its melting point.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity and the basis for its potential therapeutic applications lies in its ability to act as an uncoupler of oxidative phosphorylation in mitochondria.[1][4]

The Protonophore Action

This compound is a lipophilic weak acid. In the acidic environment of the mitochondrial intermembrane space, it becomes protonated. Its lipophilic nature allows it to readily diffuse across the inner mitochondrial membrane. Upon entering the alkaline mitochondrial matrix, it deprotonates, releasing a proton. This process effectively shuttles protons across the inner mitochondrial membrane, bypassing the ATP synthase complex.[5]

This "short-circuiting" of the proton gradient dissipates the proton-motive force that is normally used to drive the synthesis of ATP.[5] The energy stored in the proton gradient is instead released as heat, leading to an increase in body temperature, a hallmark of dinitrophenol poisoning.[4][9]

Visualization of the Uncoupling Mechanism

Caption: The protonophore action of DNOC shuttles protons across the inner mitochondrial membrane, bypassing ATP synthase.

Analytical Methodologies

Accurate and sensitive detection and quantification of this compound are crucial for environmental monitoring, toxicological studies, and quality control. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed.[10][11][12]

High-Performance Liquid Chromatography (HPLC) Protocol

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 5 µm, 250 mm x 4.6 mm)

Mobile Phase:

-

An isocratic or gradient mixture of an aqueous buffer (e.g., acetate buffer, pH 5.0) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point is an 80:20 (v/v) mixture of buffer and acetonitrile.[13]

Protocol:

-

Sample Preparation: For aqueous samples, solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interfering substances. For solid samples, extraction with a suitable organic solvent is required.

-

Injection: Inject a known volume of the prepared sample onto the HPLC column.

-

Detection: Monitor the eluent at a wavelength where this compound exhibits strong absorbance, typically around 264 nm.[11]

-

Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation:

-

GC system coupled to a mass spectrometer (MS)

-

A capillary column suitable for polar compounds (e.g., DB-5)

Protocol:

-

Sample Preparation and Derivatization: For GC analysis, derivatization of the phenolic hydroxyl group (e.g., by silylation) may be necessary to improve volatility and chromatographic peak shape.

-

Injection: Inject the derivatized sample into the GC inlet.

-

Separation: The sample components are separated based on their boiling points and interactions with the stationary phase of the column.

-

Detection and Identification: The mass spectrometer fragments the eluting compounds, and the resulting mass spectrum provides a unique fingerprint for the identification of this compound. Quantification can be achieved using selected ion monitoring (SIM).

Spectroscopic Data

While a comprehensive, publicly available dataset for this compound is limited, data for the closely related isomer 4,6-Dinitro-o-cresol (CAS 534-52-1) can provide valuable insights for spectral interpretation.

-

¹H NMR (DMSO-d₆): For 4,6-Dinitro-o-cresol, characteristic aromatic proton signals are observed at approximately δ 8.57 ppm and δ 8.35 ppm. The methyl protons appear around δ 2.34 ppm.[14] Similar shifts would be expected for the 3,5-isomer, with different coupling patterns.

-

¹³C NMR: The aromatic carbons will show distinct signals, with those bearing the nitro groups shifted downfield.

-

FTIR: Expect characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the methyl and aromatic groups, C=C stretches of the aromatic ring, and strong asymmetric and symmetric stretches for the N-O bonds of the nitro groups.

-

Mass Spectrometry (Electron Ionization): The mass spectrum of 4,6-Dinitro-o-cresol shows a molecular ion peak at m/z 198.[15] Fragmentation patterns will involve the loss of nitro groups and other characteristic fragments.

Safety, Handling, and Disposal

This compound is highly toxic and must be handled with extreme caution.[2]

-

Routes of Exposure: Can be absorbed through the skin, by inhalation of dust, and by ingestion.[16]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. When handling the solid, a respirator may be necessary to prevent inhalation of dust.[17]

-

Handling: Handle only in a well-ventilated chemical fume hood. Avoid creating dust.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[16]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[16]

Research Applications and Future Perspectives

While its use as a pesticide has been largely discontinued in many countries due to its toxicity, this compound and related dinitrophenols remain valuable tools in metabolic research.[1][3]

-

Mitochondrial Research: It is used as a classic uncoupling agent to study the mechanisms of oxidative phosphorylation, mitochondrial respiration, and thermogenesis.

-

Drug Development: The principle of mitochondrial uncoupling is being explored for the treatment of metabolic diseases such as obesity and type 2 diabetes. While DNOC itself is too toxic for therapeutic use, it serves as a reference compound for the development of safer uncoupling agents.[9][18]

-

Neuroprotection: Some studies have suggested that mild mitochondrial uncoupling may have neuroprotective effects, and compounds like dinitrophenol are being investigated in preclinical models of neurodegenerative diseases.[18]

The continued study of this compound and its analogs, with a strong emphasis on understanding its detailed mechanism of action and toxicity, may pave the way for novel therapeutic strategies targeting cellular metabolism.

References

-

Dr. Oracle. (2025, May 25). What is the mechanism by which Dinitrophenol (2,4-Dinitrophenol) acts as an uncoupler of oxidative phosphorylation, specifically in relation to proton transport across the inner mitochondrial membrane? Retrieved from [Link]

-

National Institutes of Health. (n.d.). DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. PMC. Retrieved from [Link]

-

MDPI. (n.d.). Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. Retrieved from [Link]

-

MDPI. (n.d.). 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. Retrieved from [Link]

-

Wikipedia. (n.d.). Dinitro-ortho-cresol. Retrieved from [Link]

-

Inchem.org. (n.d.). ICSC 0462 - DINITRO-o-CRESOL. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrocresols. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). DINITRO - ORTHO - CRE SOL. CDC Stacks. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). REFERENCES - Toxicological Profile for Dinitrocresols. NCBI Bookshelf. Retrieved from [Link]

-

mzCloud. (2014, December 2). 3 5 Dinitro o cresol DNOC. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Dinitro-o-cresol. Retrieved from [Link]

- Google Patents. (n.d.). US2256195A - Manufacture of dinitro-orthocresol.

- Google Patents. (n.d.). US2325753A - Method of making dinitro cresol.

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-4,6-dinitrophenol. PubChem. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Dinitrocresols | ToxFAQs™. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrocresols. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). OSHA Method 32: Phenol and Cresol. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrocresols. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Dinitrocresols. NCBI Bookshelf. Retrieved from [Link]

-

Journal of Materials and Environmental Science. (2017). GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Retrieved from [Link]

-

Rotterdam Convention. (2005, February 1). Decision Guidance Document DNOC (Dinitro-ortho-cresol). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). LITERATURE SEARCH FRAMEWORK FOR DINITROCRESOLS. Retrieved from [Link]

-

PubMed. (2025, August 6). Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice. Retrieved from [Link]

-

LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Cresols. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 2-methyl, 4,6-dinitro-. NIST WebBook. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dinitro-ortho-cresol - Wikipedia [en.wikipedia.org]

- 3. Dinitrocresols | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. droracle.ai [droracle.ai]

- 6. 3,5-DINITRO-ORTHO-CRESOL | 497-56-3 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. mdpi.com [mdpi.com]

- 10. osha.gov [osha.gov]

- 11. researchgate.net [researchgate.net]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. 2-Methyl-4,6-dinitrophenol(534-52-1) 1H NMR spectrum [chemicalbook.com]

- 15. Phenol, 2-methyl, 4,6-dinitro- [webbook.nist.gov]

- 16. ICSC 0462 - DINITRO-o-CRESOL [inchem.org]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab’ll Do Ya - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Dinitro-o-cresol: Nomenclature, Properties, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dinitro-o-cresol, a nitrated aromatic compound. A significant challenge in the study of this molecule is the historical and often persistent confusion with its more commercially prominent isomer, 4,6-Dinitro-o-cresol (DNOC). This document begins by definitively clarifying the nomenclature and unique identifiers for this compound, before delving into its chemical and physical properties, synthesis considerations, and toxicological profile. The well-documented mechanism of action for dinitrocresols as uncouplers of oxidative phosphorylation is detailed, providing critical context for its biological activity. This guide is intended to serve as an authoritative resource for professionals in research and development, ensuring scientific integrity and clarity.

Critical Clarification of Nomenclature: this compound vs. 4,6-Dinitro-o-cresol

A review of historical and scientific literature reveals a frequent and confounding ambiguity between different isomers of dinitro-o-cresol. For the purpose of scientific accuracy, it is imperative to distinguish between the two primary isomers derived from o-cresol:

-

This compound : The subject of this guide, correctly identified by the CAS Number 497-56-3 . Its IUPAC name is 2-Methyl-3,5-dinitrophenol .

-

4,6-Dinitro-o-cresol : A historically significant pesticide and industrial chemical, widely known by the acronym DNOC . Its CAS Number is 534-52-1 .

Historically, particularly in the United Kingdom, 4,6-Dinitro-o-cresol was often referred to as this compound.[1] This has led to the misattribution of properties and toxicological data. Researchers must exercise extreme caution and verify the CAS number to ensure they are referencing the correct isomer. Much of the available literature on "DNOC" pertains specifically to the 4,6-isomer (CAS 534-52-1).[1][2][3]

Visualization of Isomeric Structures

The distinct placement of the nitro groups on the phenol ring dictates the chemical properties and reactivity of each isomer.

Caption: Chemical structures of this compound and 4,6-Dinitro-o-cresol.

Chemical Identity and Properties

This section focuses exclusively on This compound (CAS: 497-56-3) .

Synonyms and Identifiers

Correctly identifying a chemical compound across various databases and publications is fundamental for reliable research.

| Identifier Type | Value |

| CAS Number | 497-56-3 |

| IUPAC Name | 2-Methyl-3,5-dinitrophenol |

| Molecular Formula | C₇H₆N₂O₅ |

| Synonyms | 3,5-Dinitro-ortho-cresol; o-Cresol, 3,5-dinitro-; Phenol, 2-methyl-3,5-dinitro- |

Physicochemical Properties

The physicochemical properties of a compound are critical for designing experiments, predicting its environmental fate, and understanding its biological interactions.

| Property | Value | Source |

| Molecular Weight | 198.13 g/mol | PubChem |

| Appearance | Yellow solid | Wikipedia |

| Melting Point | 86.5 °C | Wikipedia |

| Boiling Point | 312 °C | Wikipedia |

| Solubility in Water | 0.01% (20°C) | Wikipedia |

| Vapor Pressure | 0.00005 mmHg (20°C) | Wikipedia |

Synthesis and Manufacturing

The synthesis of dinitrocresol isomers is highly dependent on the directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring during electrophilic nitration.

Causality in Synthesis: Why Direct Nitration is Problematic

The hydroxyl and methyl groups are both ortho-, para-directing activators for electrophilic aromatic substitution. In o-cresol, the positions ortho and para to the strongly activating -OH group are 4 and 6. The position para to the -CH₃ group is position 5. Direct nitration of o-cresol overwhelmingly yields the 4,6-dinitro isomer (DNOC) due to the powerful directing influence of the hydroxyl group.

Producing this compound is therefore not commercially viable through the simple nitration of o-cresol.[4] This synthetic challenge is a primary reason for the comparative scarcity of research on the 3,5-isomer relative to the 4,6-isomer.

Established Synthesis Route for 4,6-Dinitro-o-cresol (for context)

To provide a comparative framework, the well-established industrial synthesis of 4,6-DNOC is presented. This multi-step process is necessary to control the regioselectivity.

Caption: Mechanism of mitochondrial uncoupling by dinitrocresol (DNOC).

Applications and Regulatory Status

While 4,6-DNOC had widespread use, the applications of this compound are not well-documented due to its challenging synthesis.

-

Historical Use (4,6-DNOC): The 4,6-isomer was used extensively as a herbicide, insecticide, and fungicide. [5]It was also used illicitly as a weight-loss drug, often with fatal consequences.

-

Regulatory Status: Due to its extreme toxicity to humans, the use of 4,6-DNOC as a pesticide was banned in the United States in 1991. [3]Similar bans and severe restrictions have been implemented globally. [5]* Current Use: The primary modern application of DNOC is in the plastics industry as an inhibitor for the polymerization of styrene and other vinyl aromatic compounds. [2][4]

Toxicology and Safety

Dinitrocresols are highly toxic compounds. Exposure can occur through inhalation, skin absorption, and ingestion. [6]

Human Health Effects

The toxic effects are a direct result of the uncoupling of oxidative phosphorylation, leading to a hypermetabolic state.

-

Acute Exposure: Symptoms include profuse sweating, fever, headache, thirst, rapid pulse and respiration, fatigue, and shortness of breath. [3]A yellowish staining of the skin and conjunctivae may also occur. [3]Severe poisoning can lead to collapse, coma, and death.

-

Chronic Exposure: Long-term exposure can lead to the same symptoms as acute exposure, with the added risk of developing bilateral cataracts and blindness. [3]There is a danger of cumulative effects.

Safety and Handling Protocol

Due to its high toxicity, strict safety protocols must be followed when handling this compound.

-

Engineering Controls: Work must be conducted in a well-ventilated chemical fume hood to minimize inhalation risk.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Chemical safety goggles are mandatory.

-

Lab Coat: A lab coat must be worn to prevent skin contact.

-

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from strong oxidizing agents.

-

Spill Response: In case of a spill, avoid generating dust. Vacuum or sweep up the material and place it into a suitable, labeled disposal container.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Ingestion/Inhalation: Seek immediate medical attention.

-

Analytical Methods

The analysis of dinitrocresol isomers in environmental or biological matrices typically requires chromatographic separation due to their structural similarity.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common method. The separation of cresol isomers can be challenging, and derivatization or the use of specific columns, such as those with cyclodextrin-based stationary phases, may be necessary for baseline resolution.

-

Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS provides excellent separation and definitive identification. Derivatization may be required to increase the volatility of the phenolic compounds. USEPA Method 528 is a published method for the analysis of phenols, including 4,6-dinitro-o-cresol, in water by GC/MS. [7]

Conclusion

This compound (CAS 497-56-3) is a distinct chemical entity whose study has been hampered by historical nomenclature confusion with the more common 4,6-isomer (DNOC). Its synthesis is non-trivial, limiting its widespread application and research. Like other dinitrophenols, its primary biological action is the potent uncoupling of mitochondrial oxidative phosphorylation, which underlies its high toxicity. For any research or development involving this compound, stringent adherence to its correct CAS number and rigorous safety protocols are paramount. This guide serves to clarify these critical aspects and provide a solid foundation for scientifically sound investigation.

References

-

Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Dinitro-o-cresol. Retrieved from [Link]

-

Environment and Climate Change Canada. (2008). Dinitro-o-cresol final screening assessment. Retrieved from [Link]

- van Rensen, J. J. S., van der Vet, W., & van Vliet, W. P. A. (1977). Mechanism of Action of the Herbicide 4,6-Dinitro-o-cresol in Photosynthesis.

-

National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Dinitrocresols - Health Effects. Retrieved from [Link]

- Almeida, A. M., Oliveira, C., & Moreno, A. J. (2001). 4,6-Dinitro-o-cresol uncouples oxidative phosphorylation and induces membrane permeability transition in rat liver mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1506(2-3), 248-256.

-

National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Dinitrocresols. Retrieved from [Link]

-

Wikipedia. (n.d.). Dinitro-ortho-cresol. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). 2-Methyl-4,6-dinitrophenol. PubChem Compound Summary for CID 10800. Retrieved from [Link]

- Starkov, A. A., & Wallace, K. B. (2002). Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. International Journal of Molecular Sciences, 3(7), 707-720.

- Mattson, M. P. (2014). DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. Neurotherapeutics, 11(1), 183-185.

- Pfeiffer, D. R., Hutson, S. M., Kauffman, R. F., & Lardy, H. A. (1976). Mechanism of uncoupling in mitochondria: uncouplers as ionophores for cycling cations and protons. Biochemistry, 15(13), 2690-2697.

-

New Jersey Department of Environmental Protection. (2008). Ground Water Quality Standard for 4,6-Dinitro-O-Cresol. Retrieved from [Link]

- Google Patents. (1943). US2325753A - Method of making dinitro cresol.

- Google Patents. (1941). US2256195A - Manufacture of dinitro-orthocresol.

-

Rotterdam Convention. (2005). Decision Guidance Document DNOC (Dinitro-ortho-cresol). Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2000). Hazard Summary: 4,6-Dinitro-o-cresol. Retrieved from [Link]

Sources

- 1. HEALTH EFFECTS - Toxicological Profile for Dinitrocresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Dinitro-o-cresol final screening assessment - Canada.ca [canada.ca]

- 3. epa.gov [epa.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. pic.int [pic.int]

- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Dinitro-o-cresol [cdc.gov]

- 7. dep.nj.gov [dep.nj.gov]

Toxicological Profile of 4,6-Dinitro-o-cresol (DNOC): An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive toxicological profile of 4,6-Dinitro-o-cresol (DNOC), a historically significant pesticide and industrial chemical. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, toxicokinetics, mechanisms of toxicity, and analytical methodologies. This guide synthesizes technical data with practical, field-proven insights to serve as a critical resource for understanding the multifaceted toxicological implications of DNOC exposure.

A Note on Nomenclature

It is important to clarify a point of potential confusion regarding the nomenclature of Dinitro-o-cresol. While this guide focuses on the toxicological profile of 4,6-Dinitro-o-cresol (CAS No. 534-52-1) , it is crucial to note that historically, particularly in the United Kingdom, this compound was often referred to as 3,5-Dinitro-o-cresol.[1] However, chemically, this compound (CAS No. 497-56-3) is a distinct isomer.[2][3] The vast majority of toxicological literature and industrial usage pertains to the 4,6-isomer, which is the subject of this guide.[1][4]

Chemical and Physical Properties

4,6-Dinitro-o-cresol (DNOC) is an organic compound belonging to the dinitrophenol family.[2] It presents as a yellow, odorless solid with low solubility in water.[2] Historically, DNOC has been utilized as a potent herbicide, insecticide, and fungicide; however, its registration as a pesticide was canceled in the United States in 1991 due to its high toxicity to humans.[5][6] It has also seen use in the industrial sector as an inhibitor of polymerization.[7]

| Property | Value | Source |

| Chemical Formula | C₇H₆N₂O₅ | [2] |

| Molar Mass | 198.13 g/mol | [2] |

| Melting Point | 86.5 °C | [2] |

| Boiling Point | 312 °C | [2] |

| Water Solubility | 0.01% (20 °C) | [2] |

| Vapor Pressure | 0.00005 mmHg (20 °C) | [2] |

Toxicokinetics: The Journey of DNOC in the Body

The toxicokinetics of DNOC, encompassing its absorption, distribution, metabolism, and excretion, are critical to understanding its systemic effects.

Absorption

DNOC is readily absorbed into the systemic circulation through multiple routes of exposure, including inhalation, dermal contact, and ingestion.[1] Occupational exposures have historically been a significant concern, with both inhalation of dusts and sprays and direct skin contact leading to systemic toxicity.[6] Ingestion, either accidental or intentional, also results in rapid absorption from the gastrointestinal tract.[1]

Distribution

Following absorption, DNOC is distributed throughout the body. Due to its lipophilic nature, it can accumulate in various tissues. Human case studies have shown the presence of DNOC in the liver, kidneys, brain, and adipose tissue.[1]

Metabolism

The metabolism of DNOC primarily occurs in the liver and involves the reduction of its nitro groups. The primary metabolic pathway is the reduction of the nitro group at the 6-position to form 6-amino-4-nitro-o-cresol, which is a less toxic metabolite.[1] This is followed by acetylation to form 6-acetamido-4-nitro-o-cresol.[1] A smaller fraction of DNOC may be reduced at the 4-position.[1]

Excretion

The metabolites of DNOC, along with some unchanged parent compound, are primarily excreted in the urine.[1] The elimination half-life of DNOC can be prolonged, leading to its accumulation in the body with repeated exposure.[1]

Toxicodynamics: The Molecular Mechanism of Toxicity

The primary mechanism of DNOC's toxicity lies in its ability to act as an uncoupler of oxidative phosphorylation in the mitochondria.[8][9] This fundamental disruption of cellular energy production is the root cause of its wide-ranging systemic effects.

Uncoupling of Oxidative Phosphorylation

Under normal physiological conditions, the electron transport chain in the inner mitochondrial membrane establishes a proton gradient (proton-motive force) that drives the synthesis of ATP by ATP synthase.[10] DNOC, being a lipophilic weak acid, can readily diffuse across the inner mitochondrial membrane.[10][11] In the intermembrane space, where the proton concentration is high, DNOC becomes protonated. It then diffuses back into the mitochondrial matrix, where it releases the proton, effectively short-circuiting the proton gradient.[10] This dissipation of the proton-motive force uncouples electron transport from ATP synthesis.[8] Consequently, the energy from the oxidation of substrates is released as heat instead of being captured in the chemical bonds of ATP.[12]

Caption: Mechanism of DNOC-induced uncoupling of oxidative phosphorylation.

Health Effects of DNOC Exposure

The uncoupling of oxidative phosphorylation leads to a hypermetabolic state, which manifests in a variety of clinical signs and symptoms.

Acute Toxicity

Acute exposure to high levels of DNOC can be life-threatening.[6] The hallmark symptoms are a rapid increase in basal metabolic rate, leading to hyperthermia (fever), profuse sweating, tachycardia (rapid heart rate), and tachypnea (rapid breathing).[1] Other symptoms include headache, dizziness, nausea, vomiting, and a characteristic yellow staining of the skin and conjunctiva.[1] In severe cases, convulsions, coma, and death can occur.[6]

Chronic Toxicity

Chronic exposure to lower levels of DNOC can also lead to significant health problems. The symptoms are often similar to those of acute poisoning but may develop more insidiously.[6] Weight loss is a common finding due to the increased metabolic rate.[1] One of the most serious long-term effects of DNOC exposure is the development of bilateral cataracts.[6] Peripheral neuritis has also been reported in chronically exposed individuals.[1]

Organ-Specific Toxicity

-

Cardiovascular System: Tachycardia and palpitations are common due to the increased metabolic demand.[1]

-

Respiratory System: Increased respiratory rate and shortness of breath are observed as the body attempts to dissipate heat and compensate for the metabolic acidosis that can develop.[1]

-

Nervous System: Central nervous system effects can range from lethargy and confusion to convulsions and coma.[1] Peripheral neuropathy can occur with chronic exposure.[1]

-

Metabolic Effects: A significant increase in basal metabolic rate and body temperature are the primary metabolic effects.[1]

-

Dermal Effects: Yellow staining of the skin is a characteristic sign of exposure.[1] Urticarial eruptions (hives) have been reported following oral exposure.[1]

Quantitative Toxicological Data

The following table summarizes key quantitative toxicological data for DNOC.

| Endpoint | Species | Route of Exposure | Value | Source |

| LD₅₀ | Rat | Oral | 7-31 mg/kg | [5] |

| LD₅₀ | Mouse | Oral | 21 mg/kg | [5] |

| LD₅₀ | Rabbit | Oral | 24.6 mg/kg | [5] |

| LD₅₀ | Cat | Oral | 50 mg/kg | [5] |

| LD₅₀ | Guinea Pig | Oral | 24.6 mg/kg | [5] |

| LD₅₀ | Rat | Dermal | 200-600 mg/kg | [1] |

| NOAEL (Subchronic) | Rat | Oral | 8.4 mg/kg/day (for reduced body weight) | [13] |

| LOAEL (Subchronic) | Rat | Oral | 17.3 mg/kg/day (for reduced body weight) | [13] |

| LOAEL (Human) | Human | Oral | 0.35-1.2 mg/kg/day (for increased BMR, clinical signs, and cataracts) | [13][14] |

Experimental Protocols for Toxicological Assessment

Standardized protocols are essential for the reliable assessment of DNOC's toxicity. The following are examples of key experimental workflows based on OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Objective: To determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS).[15][16][17]

Methodology:

-

Animal Selection: Healthy, young adult rats (typically females) are used.[18]

-

Dose Administration: The test substance is administered in a single oral dose via gavage.[17]

-

Stepwise Dosing: A stepwise procedure is used with a starting dose based on the expected toxicity. Typically, three animals are used in each step.[17]

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[19]

-

Endpoint: The number of animals that die within a specified period is recorded. The LD₅₀ can be estimated, and the substance is classified into a toxicity class.[18]

Sources

- 1. HEALTH EFFECTS - Toxicological Profile for Dinitrocresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Dinitro-ortho-cresol - Wikipedia [en.wikipedia.org]

- 3. o-Cresol, 3,5-dinitro- | C7H6N2O5 | CID 68131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. OECD 476 HPRT Assay | Regulatory Genotoxicity | Gentronix [gentronix.co.uk]

- 6. epa.gov [epa.gov]

- 7. pic.int [pic.int]

- 8. homework.study.com [homework.study.com]

- 9. The mechanism of uncoupling of oxidative phosphorylation by 2,4-dinitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. researchgate.net [researchgate.net]

- 12. Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 16. oecd.org [oecd.org]

- 17. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]

- 18. researchgate.net [researchgate.net]

- 19. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

Environmental fate and degradation of 3,5-Dinitro-o-cresol

An In-depth Technical Guide to the Environmental Fate and Degradation of 4,6-Dinitro-o-cresol (DNOC)

Prepared by: Gemini, Senior Application Scientist

Foreword: On the Nomenclature of Dinitro-o-cresol

The compound of significant industrial and environmental relevance is 4,6-dinitro-o-cresol (CAS No. 534-52-1). It is important to note that historically, particularly in the United Kingdom, this isomer has sometimes been referred to as 3,5-dinitro-o-cresol.[1] This guide will focus exclusively on the 4,6-dinitro-o-cresol isomer, hereafter referred to as DNOC, as it is the subject of the vast majority of environmental and toxicological research.[1]

Introduction: The Legacy and Environmental Significance of DNOC

4,6-Dinitro-o-cresol (DNOC) is a synthetic organic compound, appearing as a yellow solid with low water solubility.[2][3] Historically, it was one of the earliest and most versatile pesticides, with widespread use as a herbicide, insecticide, and fungicide beginning in the 1930s.[2][4] Its potent biological activity stems from its function as an uncoupler of oxidative phosphorylation, which disrupts cellular energy (ATP) production, making it acutely toxic to a broad spectrum of organisms, including humans.[2][5]

Although its agricultural use has been banned in many jurisdictions, including by the U.S. EPA in 1991, due to high toxicity and risks to operators and non-target organisms, DNOC's legacy persists.[4][6] It remains a contaminant of concern at former manufacturing sites and in agricultural soils.[7] Furthermore, DNOC continues to be used in industrial applications, such as an inhibitor for the polymerization of styrene.[8][9] Understanding its behavior, persistence, and degradation pathways in the environment is therefore critical for risk assessment and the development of effective remediation strategies. This guide provides a detailed examination of the abiotic and biotic processes that govern the environmental fate of DNOC.

Physicochemical Properties Governing Environmental Distribution

The environmental partitioning of DNOC between air, water, soil, and sediment is dictated by its fundamental physicochemical properties. These characteristics are essential for predicting its mobility and bioavailability. For instance, the compound's low vapor pressure and Henry's law constant indicate that volatilization from water or soil surfaces is not a significant transport pathway.[8] Its behavior is particularly influenced by pH due to its phenolic hydroxyl group, which has a pKa of approximately 4.3.[4] At environmentally relevant pH values (typically 6-8), DNOC exists predominantly in its anionic (phenolate) form, which significantly increases its water solubility and affects its sorption to soil particles.[9]

| Property | Value | Source |

| Chemical Formula | C₇H₆N₂O₅ | [2] |

| Molar Mass | 198.13 g/mol | [2] |

| Appearance | Yellow crystalline solid | [2][10] |

| Melting Point | 86.5 °C | [2] |

| Vapor Pressure | 1.6 x 10⁻² Pa at 25 °C | [8] |

| Water Solubility | 0.213 g/L (pH 4), 6.94 g/L (pH 7), 33.3 g/L (pH 10) | [8] |

| pKa | ~4.3 | [4] |

| Log P (octanol/water) | 1.78 (pH 4), 0.087 (pH 7), -1.32 (pH 10) | [8] |

| Henry's Law Constant | 2.46 x 10⁻⁷ atm·m³/mol | [8] |

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical without the involvement of biological organisms. For DNOC, the primary abiotic degradation route is photolysis, while hydrolysis is not considered a significant process.

Photolysis in Aquatic Systems

Direct photolysis, the process where a molecule absorbs light energy leading to its breakdown, is a key degradation pathway for DNOC in sunlit surface waters. The molecule's structure allows it to absorb light in the environmentally relevant spectrum (>290 nm). The photolytic half-life (DT50) of DNOC in aqueous systems has been reported to be approximately 253 hours, or about 10.5 days.[8][10]

The degradation mechanism under photocatalytic conditions (such as in the presence of TiO₂, a semiconductor that can be found in certain mineral particles) involves several steps. The process is initiated by hydroxyl radicals (•OH) attacking the aromatic ring or by the direct reduction of the nitro groups.[4] This leads to the formation of various aromatic intermediates before the eventual opening of the aromatic ring and mineralization to CO₂, water, and inorganic ions.[4] The rate of photocatalytic degradation is significantly influenced by pH, with faster degradation observed at higher pH values where DNOC is in its anionic form.[4]

Caption: Simplified abiotic (photocatalytic) degradation pathway of DNOC.

Hydrolysis

DNOC is stable to hydrolysis under typical environmental pH conditions (pH 5-9).[10] It lacks functional groups that are readily amenable to hydrolysis, and its degradation via this pathway is considered negligible, with a half-life estimated to be greater than one year.[10]

Biotic Degradation Pathways

Biodegradation is the most significant process for the transformation and ultimate removal of DNOC from soil and sediment environments.[11] A variety of soil microorganisms, including bacteria such as Pseudomonas sp. and Corynebacterium simplex, have been shown to degrade DNOC.[7]

The primary metabolic pathway involves the sequential reduction of the two nitro groups (NO₂) to amino groups (NH₂).[12] This process is a crucial detoxification step, as the resulting amino-nitro-o-cresols are significantly less toxic than the parent compound.[12] The reduction can occur at either the 4- or 6-position, leading to the formation of 4-amino-6-nitro-o-cresol (4-ANOC) or 6-amino-4-nitro-o-cresol (6-ANOC).[12][13] These intermediates can be further reduced to 4,6-diamino-o-cresol (DAOC). Subsequent steps can involve acetylation of the amino groups or cleavage of the aromatic ring, which ultimately leads to the complete mineralization of the compound.[7][12] Studies have shown that under aerobic conditions, a significant portion of the nitrogen from DNOC can be released as nitrate, and the carbon can be converted to CO₂.[14]

Caption: Proposed biotic degradation pathway of 4,6-DNOC in microorganisms.

Experimental Methodologies for Assessing Degradation

To quantitatively assess the degradation of DNOC, standardized and validated experimental protocols are essential. The following sections outline methodologies for studying photolysis and soil biodegradation, grounded in internationally accepted guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Protocol: Aqueous Photolysis Study (Adapted from OECD 316)

This protocol is designed to determine the rate of direct photolysis of DNOC in water. The causality for each major step is explained to ensure a self-validating experimental design.

Objective: To determine the direct photolysis rate constant and half-life of DNOC in an aqueous solution under simulated sunlight.

Workflow Diagram:

Caption: Experimental workflow for an aqueous photolysis study of DNOC.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Rationale: Using a sterile buffer (e.g., pH 7 phosphate buffer) prevents microbial degradation, isolating photolysis as the variable. An actinometer solution is used to quantify the light intensity, ensuring reproducibility.

-

Prepare a sterile aqueous buffer solution at a relevant environmental pH (e.g., pH 7).

-

Prepare a stock solution of DNOC in a water-miscible solvent (e.g., acetonitrile) and spike it into the buffer to a final concentration well below its water solubility (e.g., 1-5 mg/L).

-

Prepare an actinometer solution as per guideline recommendations to measure the photon flux of the light source.

-

-

Experimental Setup:

-

Rationale: Quartz tubes are used because they are transparent to UV light, unlike standard borosilicate glass. Dark controls are critical to account for any non-photolytic degradation (e.g., hydrolysis, adsorption to glass), ensuring that the observed loss in the irradiated samples is due to light.

-

Dispense the DNOC test solution into multiple sterile quartz tubes.

-

Prepare dark controls by wrapping an identical set of tubes completely in aluminum foil.

-

Place all tubes in a temperature-controlled photoreactor equipped with a light source that simulates the solar spectrum at the earth's surface (e.g., a filtered xenon arc lamp).[15]

-

-

Irradiation and Sampling:

-

Rationale: Sampling at multiple time points allows for the determination of degradation kinetics. Analyzing duplicate samples at each point provides a measure of experimental variability.

-

Commence irradiation.

-

At predetermined time intervals (e.g., 0, 2, 6, 12, 24, 48, 72 hours), withdraw two irradiated tubes and two dark control tubes for analysis. The sampling schedule should be designed to capture a 20-80% decline in the initial concentration.[16]

-

-

Analytical Quantification:

-

Rationale: High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is a robust and sensitive method for quantifying DNOC in aqueous samples.[17]

-

Immediately analyze the concentration of DNOC in each sample using a validated HPLC-UV method (e.g., C18 column, mobile phase of methanol/acidified water, detection at ~264 nm).[17]

-

-

Data Analysis:

-

Rationale: The degradation of a chemical by photolysis typically follows first-order kinetics. A plot of the natural log of the concentration ratio versus time allows for the calculation of the rate constant.

-

Correct the concentrations in the irradiated samples by accounting for any loss observed in the dark controls.

-

Plot the natural logarithm of the concentration (ln(C)) versus time.

-

Determine the pseudo-first-order degradation rate constant (k) from the slope of the regression line.

-

Calculate the photolytic half-life (DT50) as: DT50 = ln(2) / k.

-

Protocol: Aerobic Soil Biodegradation Study (Adapted from OECD 307)

This protocol assesses the rate and pathway of DNOC degradation in soil under controlled aerobic conditions.

Objective: To determine the aerobic biodegradation rate (DT50) of DNOC in soil and identify major transformation products.

Sources

- 1. HEALTH EFFECTS - Toxicological Profile for Dinitrocresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Dinitro-ortho-cresol - Wikipedia [en.wikipedia.org]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. iris.unito.it [iris.unito.it]

- 5. 4,6-Dinitro-o-cresol uncouples oxidative phosphorylation and induces membrane permeability transition in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrocresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pic.int [pic.int]

- 9. Dinitro-o-cresol final screening assessment - Canada.ca [canada.ca]

- 10. 2-Methyl-4,6-dinitrophenol | C7H6N2O5 | CID 10800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ecetoc.org [ecetoc.org]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. Figure 3-1, Proposed Metabolic Pathways for 4,6-Dinitro-o-Cresol (DNOC) - Toxicological Profile for Dinitrocresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Biodegradation of the pesticide 4,6-dinitro-ortho-cresol by microorganisms in batch cultures and in fixed-bed column reactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3,5-Dinitro-o-cresol (DNOC) as a Mitochondrial Uncoupler

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Double-Edged Sword of Uncoupling

Mitochondrial uncoupling, the dissociation of substrate oxidation in the electron transport chain from the synthesis of ATP, represents a fundamental bioenergetic process. While initially viewed as a purely pathological state, the discovery of endogenous uncoupling proteins (UCPs) revealed its physiological importance in processes like thermogenesis.[1][2] Chemical uncouplers, therefore, are invaluable tools for dissecting mitochondrial function and dysfunction. Among the most potent and classic of these agents is 3,5-Dinitro-o-cresol (DNOC).

This guide provides a deep, mechanism-centric exploration of DNOC. It moves beyond simple definitions to offer a practical, field-level perspective on its action, its robust characterization through validated experimental protocols, and the critical toxicological considerations that must accompany its use. Historically, DNOC has been employed as a pesticide, an insecticide, and, briefly in the 1930s, a human weight-loss drug—a practice halted due to its severe and often fatal toxicity.[3][4][5][6] This potent bioactivity makes it an excellent research tool but demands a thorough understanding of its effects.

It is crucial to note a point of historical ambiguity: in much of the toxicological and older scientific literature, the term "this compound" was used to refer to the isomer 4,6-dinitro-o-cresol (CAS 534-52-1) .[7] This guide will focus on the properties of this well-characterized and commercially significant isomer, hereafter referred to as DNOC.

Part 1: The Core Mechanism of DNOC-Induced Mitochondrial Uncoupling

To comprehend DNOC's action, one must first appreciate the elegance of Peter Mitchell's chemiosmotic theory. In healthy, coupled mitochondria, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix into the intermembrane space. This creates a powerful electrochemical gradient, or proton-motive force (PMF), composed of both a pH gradient and a voltage gradient (the mitochondrial membrane potential, ΔΨm). This stored energy is then used by ATP synthase, which allows protons to flow back down their concentration gradient into the matrix, driving the phosphorylation of ADP to ATP.[1]

DNOC short-circuits this entire process. As a lipophilic weak acid, it functions as a "protonophore" or proton shuttle.[8][9] Its mechanism is a catalytic cycle:

-

Protonation: In the proton-rich intermembrane space, the anionic form of DNOC picks up a proton, becoming a neutral, lipid-soluble molecule.

-

Membrane Diffusion: In its neutral state, DNOC readily diffuses across the inner mitochondrial membrane, a barrier normally impermeable to protons.

-

Deprotonation: Upon entering the alkaline environment of the mitochondrial matrix, it releases the proton.

-

Return: Now in its anionic form, DNOC is driven back across the membrane to the intermembrane space by the positive-outside membrane potential, ready to repeat the cycle.

This continuous, futile cycling of protons dissipates the proton-motive force without any involvement of ATP synthase.[10] The energy stored in the gradient, instead of being converted into the chemical energy of ATP, is lost as heat. This explains the hallmark symptom of DNOC poisoning: severe hyperthermia.[3][7]

A critical characteristic of DNOC is its dose-dependent dual effect. At lower concentrations (typically < 100 µM), it acts as a classic uncoupler, stimulating respiration. However, at higher concentrations (> 100 µM), it begins to inhibit the respiratory chain itself, causing a subsequent decrease in oxygen consumption.[8][9] This makes DNOC a more potent and complex agent than its structural analog, 2,4-dinitrophenol (DNP).[8]

Part 2: In Vitro Assessment of DNOC's Uncoupling Activity: A Methodological Guide

Characterizing the bioenergetic impact of a compound like DNOC requires a multi-faceted approach. No single assay tells the whole story. The following protocols provide a robust, self-validating system for quantifying uncoupling activity, moving from the broad effects on cellular respiration to the specific consequences for membrane potential and ATP synthesis.

Protocol 1: High-Resolution Respirometry to Characterize the Uncoupling Profile

Expertise & Causality: The rate of oxygen consumption (OCR) is a real-time, direct measure of electron transport chain activity. In coupled mitochondria, OCR is limited by the availability of ADP and the capacity of ATP synthase. By adding an uncoupler, we remove this limitation; the ETC works at its maximum capacity to pump protons, which are immediately returned by the uncoupler, leading to a maximal rate of oxygen consumption. This "maximal respiration" reveals the true capacity of the ETC, which is often masked under basal conditions.[11][12]

Workflow: Mitochondrial Stress Test This protocol uses sequential injections of mitochondrial modulators to reveal a complete bioenergetic profile. It can be adapted for isolated mitochondria, permeabilized cells, or intact cells using platforms like the Seahorse XF Analyzer or a Clark-type oxygen electrode.[13][14]

Step-by-Step Methodology (Adapted for Seahorse XF Analyzer with intact cells):

-

Cell Plating: Seed cells onto a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Assay Medium: The day of the assay, replace the growth medium with pre-warmed XF Assay Medium (e.g., supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Compound Preparation: Prepare stock solutions of DNOC, oligomycin, FCCP (used as a positive control for maximal uncoupling), and a mixture of rotenone/antimycin A in assay medium. Load them into the appropriate ports of the sensor cartridge.

-

Instrument Setup: Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Assay Execution:

-

Baseline Measurement: The instrument records the basal Oxygen Consumption Rate (OCR) for 3-4 measurement cycles. This represents the cell's baseline energy demand.

-

Injection 1 (DNOC): Inject DNOC at the desired concentration(s). A potent uncoupler will cause a rapid increase in OCR. A titration is recommended to observe the dual effect of uncoupling followed by inhibition at higher doses.

-

Injection 2 (Oligomycin): Inject oligomycin to inhibit ATP synthase. The resulting OCR represents respiration due to proton leak. The difference between basal OCR and the oligomycin-induced OCR is the respiration linked to ATP production.

-

Injection 3 (FCCP): Inject a concentration of FCCP known to induce maximal uncoupling. This reveals the maximal respiratory capacity of the cells. A potent uncoupler like DNOC should, at its optimal concentration, elicit an OCR close to the FCCP-induced maximum.

-

Injection 4 (Rotenone/Antimycin A): Inject the ETC inhibitors to shut down mitochondrial respiration completely. The remaining OCR is due to non-mitochondrial processes.

-

-

Data Analysis: Normalize OCR data to cell number or protein content. Calculate the key parameters of mitochondrial function.

Data Interpretation Summary Table

| Parameter | Calculation | Significance | Expected Effect of DNOC |

| Basal Respiration | (Last rate before injection 1) - (Non-Mitochondrial Rate) | Baseline mitochondrial activity and ATP turnover. | - |

| ATP-Linked Respiration | (Last rate before injection 2) - (Oligomycin Rate) | OCR used to drive ATP synthesis. | Decreases as protons bypass ATP synthase. |

| Proton Leak | (Oligomycin Rate) - (Non-Mitochondrial Rate) | OCR used to compensate for protons leaking across the IMM. | Markedly increases. |

| Maximal Respiration | (Max rate after FCCP) - (Non-Mitochondrial Rate) | The maximum capacity of the ETC to reduce oxygen. | At optimal concentration, DNOC-induced OCR should approach this value. |

| Spare Respiratory Capacity | (Maximal Respiration) - (Basal Respiration) | The cell's ability to respond to increased energy demand. | Consumed by DNOC as it forces maximal respiration. |

Protocol 2: Quantifying the Collapse of Mitochondrial Membrane Potential (ΔΨm)

Expertise & Causality: The mitochondrial membrane potential (ΔΨm) is the direct measure of the proton gradient's electrical component. Its maintenance is essential for ATP synthesis. A protonophore like DNOC directly dissipates this potential. Measuring ΔΨm provides direct, mechanistic evidence of uncoupling, confirming that the observed OCR increase is due to the collapse of the proton gradient.[15][16]

Step-by-Step Methodology (Using JC-1 Dye with Intact Cells and Fluorescence Microscopy/Plate Reader):

-

Cell Culture: Grow cells on glass-bottom dishes or microplates suitable for fluorescence imaging or reading.

-

Dye Loading: Incubate cells with JC-1 dye (typically 1-10 µM) in culture medium for 15-30 minutes at 37°C. JC-1 is a ratiometric dye; in healthy, high-potential mitochondria, it forms "J-aggregates" that emit red fluorescence (~590 nm). In depolarized, low-potential mitochondria, it remains in a monomeric form, emitting green fluorescence (~529 nm).[17]

-

Washing: Gently wash the cells with pre-warmed buffer (e.g., HBSS) to remove excess dye.

-

Baseline Reading: Acquire baseline fluorescence images or readings for both the red and green channels. Healthy cells will exhibit bright red puncta within a dimmer green cytoplasm.

-

Treatment: Add DNOC to the cells at the desired concentration. For a positive control, use a known uncoupler like FCCP.

-

Time-Course Measurement: Acquire fluorescence readings at regular intervals to monitor the change in membrane potential over time.

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity. A significant decrease in this ratio indicates mitochondrial depolarization and thus, uncoupling.

Protocol 3: Direct Measurement of ATP Synthesis Inhibition

Expertise & Causality: While OCR and ΔΨm measurements provide strong evidence of uncoupling, directly quantifying ATP production provides the ultimate functional readout. This assay confirms that the dissipation of the proton gradient by DNOC functionally disconnects the ETC from the ATP synthase machinery.[15]

Step-by-Step Methodology (Luciferase-Based Assay with Isolated Mitochondria):

-

Mitochondrial Isolation: Isolate mitochondria from cells or tissue using differential centrifugation. Purity and integrity should be confirmed (e.g., by measuring the Respiratory Control Ratio).

-

Reaction Setup: In a luminometer-compatible microplate, prepare a reaction buffer (e.g., containing KCl, HEPES, MgCl2, and a phosphate acceptor system).

-

Component Addition: To each well, add:

-

Isolated mitochondria (e.g., 20-50 µg protein).

-

Respiratory substrates (e.g., 5 mM pyruvate + 2.5 mM malate for Complex I, or 5 mM succinate for Complex II).

-

DNOC at various concentrations (or vehicle control).

-

ATP Assay Mix (containing luciferase and its substrate, D-luciferin).

-

-

Initiate Synthesis: Start the reaction by adding a known concentration of ADP (e.g., 100-200 µM).

-

Kinetic Measurement: Immediately measure luminescence over time using a plate luminometer. The rate of increase in luminescence is directly proportional to the rate of ATP synthesis.

-

Data Analysis: Calculate the rate of ATP synthesis (e.g., in nmol ATP/min/mg protein) from the slope of the luminescence curve, using an ATP standard curve for calibration. Compare the rates in DNOC-treated mitochondria to the control. A potent uncoupler will dramatically inhibit or completely abolish ADP-stimulated ATP synthesis.

Part 3: Advanced Consequences and Toxicological Profile

The profound bioenergetic disruption caused by DNOC triggers a cascade of downstream cellular events and systemic toxicities.

Mitochondrial Permeability Transition and Cell Death: Beyond its protonophore activity, DNOC can induce the opening of the mitochondrial permeability transition pore (mPTP) at higher concentrations, particularly in the presence of calcium.[9] The mPTP is a non-specific channel in the inner mitochondrial membrane. Its opening leads to a complete collapse of the ΔΨm, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c into the cytosol.[18] This can trigger a cascade of caspase activation, culminating in apoptosis-like programmed cell death.[18]

Toxicological Profile Summary: The clinical signs of DNOC toxicity are a direct manifestation of its mitochondrial uncoupling action. The uncontrolled oxidation of metabolic fuels without ATP production leads to a massive release of energy as heat and a futile attempt by the body to compensate for the perceived energy deficit.[3][7]

| Systemic Effect | Clinical Signs | Mechanistic Link to Uncoupling |

| Metabolic | Hyperthermia, profuse sweating, increased basal metabolic rate, weight loss.[5][7] | Energy from substrate oxidation is dissipated as heat instead of being captured in ATP. The body increases metabolic rate to try and meet energy demands. |

| Cardiovascular | Tachycardia (increased heart rate), palpitations.[7] | Compensatory mechanism to increase oxygen delivery to tissues for the hyper-stimulated respiration and to dissipate heat. |

| Respiratory | Tachypnea (increased breathing rate), dyspnea (shortness of breath).[7] | Increased demand for oxygen to fuel the uncontrolled electron transport chain activity. |

| Neurological | Lethargy, headache, confusion, convulsions, coma.[3][7] | Severe depletion of ATP in the brain, which has a very high energy demand, leads to neuronal dysfunction. |

| Dermal | Yellow staining of skin and sclera.[7] | DNOC is a yellow compound that can stain tissues upon systemic exposure. |

Conclusion: A Potent Tool Requiring Profound Respect

This compound is a quintessential mitochondrial uncoupler. Its potent protonophore activity provides researchers with a powerful tool to probe the limits of the electron transport chain, study the regulation of cellular metabolism, and investigate the consequences of bioenergetic failure. The methodological framework presented here—combining respirometry, membrane potential analysis, and direct ATP measurement—offers a robust system for characterizing its effects with scientific integrity.

However, its history as a highly toxic agent must serve as a constant reminder of its narrow therapeutic index.[3] The very mechanism that makes it a powerful research tool—the profound and uncontrolled disruption of life's most fundamental energy-producing pathway—also makes it exceptionally dangerous. Its use should be confined to controlled, in vitro research settings by professionals who fully understand its mechanism and associated hazards.

References

-

Vicente, J.A.F., Santos, M.S., Vercesi, A.E., & Madeira, V.M.C. (1998). Comparative effects of the herbicide dinitro-o-cresol on mitochondrial bioenergetics. Journal of Biochemical and Molecular Toxicology, 12(4), 211-219.

-

Castilho, R.F., Vicente, J.A., Kowaltowski, A.J., & Vercesi, A.E. (1997). 4,6-Dinitro-o-cresol uncouples oxidative phosphorylation and induces membrane permeability transition in rat liver mitochondria. International Journal of Biochemistry & Cell Biology, 29(7), 1005-11.

-

López-Alarcón, C., Olea-Azar, C., H-Oh, S., & Aspee, A. (2007). Dinitro-o-cresol induces apoptosis-like cell death but not alternative oxidase expression in soybean cells. Journal of Plant Physiology, 164(6), 675-84.

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Dinitrocresols. U.S. Department of Health and Human Services, Public Health Service.

-

Santos, M.S., Vicente, J.A.F., & Madeira, V.M.C. (2007). Dinitro-o-cresol induces apoptosis-like cell death but not alternative oxidase expression in soybean cells. Journal of Plant Physiology, 164(6), 675-684.

-

Divakaruni, A.S., & Brand, M.D. (2011). The regulation and physiology of mitochondrial proton leak. Physiology, 26(3), 192-205.

-

Childress, E.S., et al. (2022). Small Molecule Mitochondrial Uncouplers and Their Therapeutic Potential. Journal of Medicinal Chemistry.

-

Brand, M.D., & Nicholls, D.G. (2011). Assessing mitochondrial dysfunction in cells. The Biochemical journal, 435(2), 297-312.

-

Hill, B.G., et al. (2012). A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements. American Journal of Physiology-Cell Physiology, 303(9), C903-C917.

-

King, J. E., & Harvey, D. G. (1953). Some Observations on the Toxic Properties of 3:5-Dinitro-Ortho-Cresol. The Biochemical journal, 53(2), 185–195.

- Parker, V. H. (1958). Effect of 3: 5-dinitro-o-cresol on the phosphopyridine nucleotide content of rat-liver mitochondria.

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Public Health Statement for Dinitrocresols.

- Nicholls, D. G., & Ferguson, S. J. (2013). Bioenergetics4. Academic press.

-

Abcam. (n.d.). Mitochondrial assays.

-

van der Westhuyzen, D. R., & Brand, M. D. (1983). The effect of dinitrophenol on the permeability of the mitochondrial membrane. Biochemical Journal, 210(3), 713-720.

-

Wikipedia contributors. (2023, December 1). Dinitro-ortho-cresol. In Wikipedia, The Free Encyclopedia.

-

Rotterdam Convention. (2005). Decision Guidance Document DNOC (Dinitro-ortho-cresol).

-

U.S. Environmental Protection Agency (EPA). (1991). 4,6-dinitro-o-cresol.

-

van der Meer, M. J., & van den Broek, P. J. (1984). Mechanism of Action of the Herbicide 4,6-Dinitro-o-cresol in Photosynthesis. Zeitschrift für Naturforschung C, 39(4), 345-349.

-

Thermo Fisher Scientific. (n.d.). Assays for Mitochondria Function.

-

BenchChem. (2025). A Comparative Guide to the Uncoupling Activity of SF-C5-Tpp in Diverse Models.

-

Centers for Disease Control and Prevention (CDC). (2018). ToxFAQs™ for Dinitrocresols.

-

JoVE. (2022). Mitochondrial Oxygen Consumption Measurement in Permeabilized Fibers.

-

JoVE. (2022). Assessing Mitochondrial Function In Permeabilized & Intact Cells.

-

Demine, S., Renard, P., & Arnould, T. (2019). Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases. Cells, 8(8), 795.

-

Kenwood, B. M., et al. (2014). Mitochondrial uncouplers with an extraordinary dynamic range. Biochemical Journal, 457(1), 43-52.

-

LibreTexts Biology. (2022). 5.5: Uncoupling Electron Transport from ATP Synthesis.

-

ResearchGate. (2017). How to assess mitochondrial function? How to measure oxygen consumption ratio?

-

U.S. National Library of Medicine. (n.d.). Toxicological Profile for Dinitrocresols - References.

-

U.S. National Library of Medicine. (n.d.). Toxicological Profile for Dinitrocresols - Health Effects.

-

U.S. National Library of Medicine. (n.d.). Toxicological Profile for Dinitrocresols - Potential for Human Exposure.

-

Wu, S. N., et al. (2000). ATP consumption by uncoupled mitochondria activates sarcolemmal KATP channels in cardiac myocytes. American Journal of Physiology-Heart and Circulatory Physiology, 279(4), H1727-H1735.

-

Wu, X., et al. (2007). The uncoupling agent 2,4-dinitrophenol improves mitochondrial homeostasis following striatal quinolinic acid injections. Neuroscience, 146(2), 676-684.

-

Mattson, M. P. (2010). DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. Ageing research reviews, 9(3), 307-311.

-

Buckler, K. J., & Vaughan-Jones, R. D. (1994). Effects of mitochondrial uncouplers on intracellular calcium, pH and membrane potential in rat carotid body type I cells. The Journal of physiology, 476(3), 479-493.

-

U.S. Environmental Protection Agency (EPA). (n.d.). 4-6-dinitro-o-cresol.pdf.

-

U.S. National Library of Medicine. (n.d.). Biochemical diagnosis of mitochondrial disorders.

-

U.S. National Library of Medicine. (n.d.). Measuring Mitochondrial Oxygen Consumption Using a Clark Electrode.

-

U.S. National Library of Medicine. (n.d.). Measuring mitochondrial uncoupling protein-2 level and activity in insulinoma cells.

Sources

- 1. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Dinitro-ortho-cresol - Wikipedia [en.wikipedia.org]

- 5. Dinitrocresols | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 6. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrocresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. HEALTH EFFECTS - Toxicological Profile for Dinitrocresols - NCBI Bookshelf [ncbi.nlm.nih.gov]